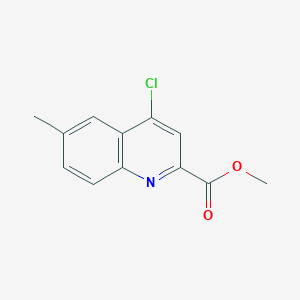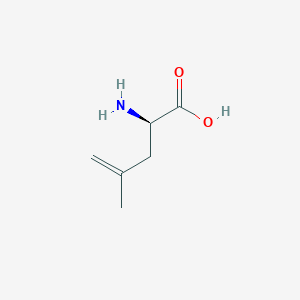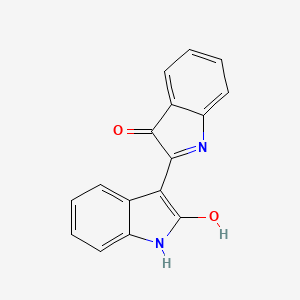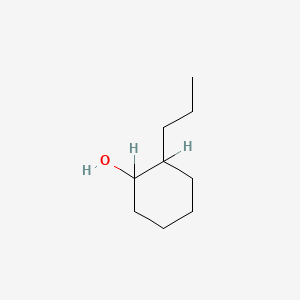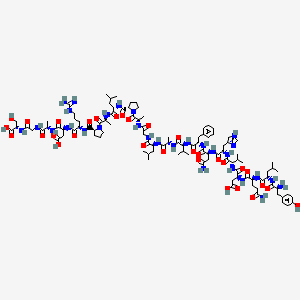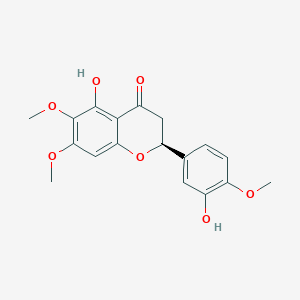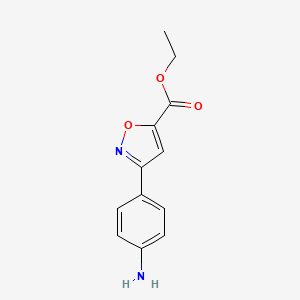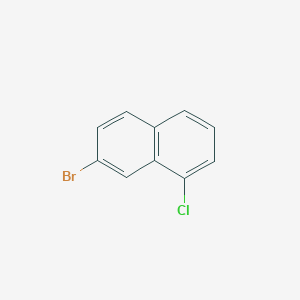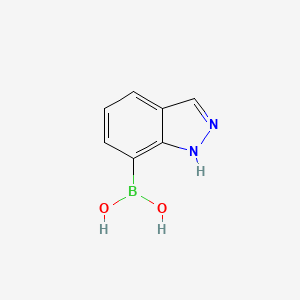
1H-Indazole-7-boronic acid
Übersicht
Beschreibung
1H-Indazole-7-boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Regioselective Bromination and Arylation
1H-Indazole-7-boronic acid plays a significant role in regioselective bromination and arylation processes. A study by Boujdi et al. (2021) demonstrated the efficient C7-bromination of 4-substituted 1H-indazole, followed by a successful Suzuki–Miyaura reaction, producing a series of C7 arylated 4-substituted 1H-indazoles (Boujdi et al., 2021).
Nuclear Magnetic Resonance Studies
Dikmen (2018) explored the resonance states of 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) using nuclear magnetic resonance (NMR) spectroscopy. The study revealed that 4M1HI5BA has different resonance states at various temperatures, contributing to a deeper understanding of its molecular structure (Dikmen, 2018).
Hydrotris(indazolyl)borates Synthesis
A 1997 study by Rheingold et al. synthesized hydrotris(indazolyl)borates with various indazole substituents. These compounds, involving this compound, showed distinct regiochemistries and formed complexes with metals like Co, Fe, and Zn, indicating potential applications in coordination chemistry (Rheingold et al., 1997).
Design and Synthesis in Kinase Activity
Gogireddy et al. (2014) reported the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles by reacting certain indazole compounds with aryl boronic acids. This synthesis was important for evaluating their kinase activity, a crucial aspect in medicinal chemistry (Gogireddy et al., 2014).
Vibrational Spectra and DFT Simulations
Another study by Dikmen (2017) involved the vibrational spectra and DFT simulations of 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA). This research provided valuable insights into the molecular structure and properties of indazole derivatives (Dikmen, 2017).
Mitsunobu Reaction in Indazole Synthesis
Conlon et al. (2019) utilized the Mitsunobu reaction for synthesizing 1H-indazoles from ortho-aminobenzoximes. Their approach represents a novel method in the chemical synthesis of indazole nuclei, highlighting the versatility of indazole derivatives (Conlon et al., 2019).
Safety and Hazards
1H-Indazole-7-boronic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1H-Indazole-7-boronic acid is a chemical compound used in proteomics research . . Indazole-containing compounds are known for their wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
For instance, some indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Biochemical Pathways
It’s worth noting that the synthesis of indazoles involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds .
Result of Action
It’s known that the compound is used in proteomics research , suggesting it may have effects at the protein level.
Action Environment
It’s worth noting that the compound is typically stored at temperatures between 2-8°c , indicating that temperature could potentially influence its stability.
Biochemische Analyse
Biochemical Properties
1H-Indazole-7-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction is crucial in studying enzyme kinetics and understanding the regulatory mechanisms of biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in downstream signaling events that regulate cell proliferation, differentiation, and apoptosis. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in altered transcriptional profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity. This binding interaction can be reversible or irreversible, depending on the nature of the enzyme and the specific binding site. Furthermore, this compound can modulate gene expression by interacting with transcription factors or chromatin remodeling complexes, thereby influencing the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcome. It is essential to determine the optimal dosage of this compound to minimize toxicity and maximize efficacy in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments and tissues. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects .
Eigenschaften
IUPAC Name |
1H-indazol-7-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4,11-12H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHHYPPRKWNXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=NN2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676698 | |
| Record name | 1H-Indazol-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915411-01-7 | |
| Record name | 1H-Indazol-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-indazol-7-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


